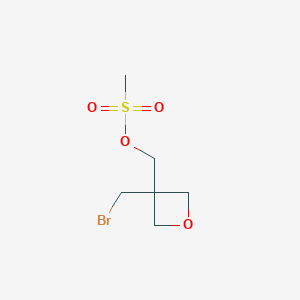
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate is a chemical compound with the molecular formula C₆H₁₁BrO₄S. It is known for its reactivity and is used in various chemical synthesis processes. The compound features a bromomethyl group attached to an oxetane ring, which is further connected to a methanesulfonate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate typically involves the reaction of (3-(Bromomethyl)oxetan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
科学的研究の応用
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes.
類似化合物との比較
Similar Compounds
- (3-(Bromomethyl)oxetan-3-yl)methanol
- (3-(Chloromethyl)oxetan-3-yl)methyl methanesulfonate
- (3-(Iodomethyl)oxetan-3-yl)methyl methanesulfonate
Uniqueness
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate is unique due to its combination of a bromomethyl group and a methanesulfonate group attached to an oxetane ring. This structure imparts specific reactivity and stability, making it valuable in various chemical synthesis applications.
特性
分子式 |
C6H11BrO4S |
|---|---|
分子量 |
259.12 g/mol |
IUPAC名 |
[3-(bromomethyl)oxetan-3-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H11BrO4S/c1-12(8,9)11-5-6(2-7)3-10-4-6/h2-5H2,1H3 |
InChIキー |
TYQIOEVNTKGBKZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1(COC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
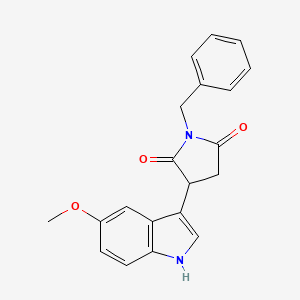
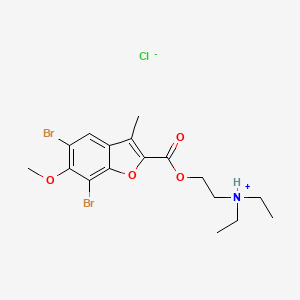

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)
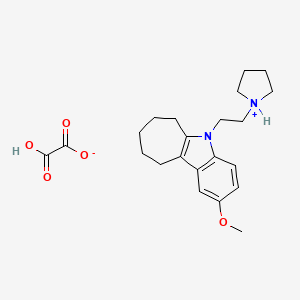


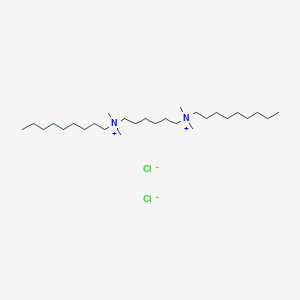
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)


